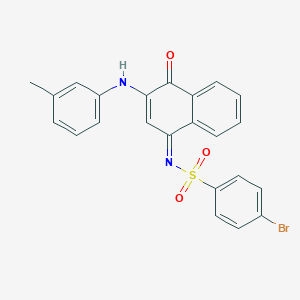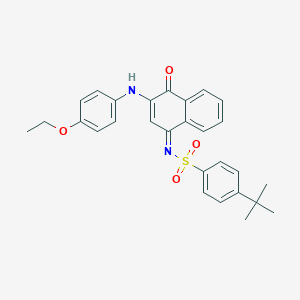![molecular formula C17H11NO4S2 B281556 N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281556.png)
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide, also known as HONH-TSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of proteins involved in cell survival and proliferation. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, suggesting its potential use as an anti-inflammatory agent.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to induce cell death and inhibit cell proliferation. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to reduce the production of inflammatory mediators in immune cells. However, the exact biochemical and physiological effects of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in different cell types and concentrations require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been shown to have low toxicity in animal models, suggesting its potential use as a safe and effective therapeutic agent. However, one of the limitations of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide is its limited solubility in water, which may hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide. One potential direction is the further investigation of its anticancer and anti-inflammatory properties, particularly in animal models and clinical trials. In addition, the use of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in the development of OLEDs and OFETs could be explored further, with a focus on improving its stability and efficiency. Furthermore, the development of new synthetic methods for N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide could lead to the production of more efficient and cost-effective compounds with similar properties.
Métodos De Síntesis
The synthesis of N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide involves the reaction of 4-hydroxybenzaldehyde and 2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide in high purity.
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In materials science, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, N-(4-hydroxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide has been utilized as a fluorescent probe for the detection of metal ions.
Propiedades
Fórmula molecular |
C17H11NO4S2 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide |
InChI |
InChI=1S/C17H11NO4S2/c19-11-6-4-10(5-7-11)18-24(21,22)15-9-8-14-16-12(15)2-1-3-13(16)17(20)23-14/h1-9,18-19H |
Clave InChI |
WFBOYGLJHLAKQU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)O |
SMILES canónico |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281474.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281483.png)
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281484.png)
![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![Methyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281488.png)
![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-(thien-2-ylsulfonyl)butanamide](/img/structure/B281495.png)


![Methyl 2-({1-oxo-4-[(2-thienylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281503.png)
![Methyl 2-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281505.png)
![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)


